molecular formula C17H16N2O B13928512 n-(2-Benzylbenzofuran-5-yl)acetamidine

n-(2-Benzylbenzofuran-5-yl)acetamidine

Cat. No.: B13928512
M. Wt: 264.32 g/mol
InChI Key: GNFQOLAPODRNNB-UHFFFAOYSA-N
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Description

N-(2-Benzylbenzofuran-5-yl)acetamidine is an organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzylbenzofuran-5-yl)acetamidine typically involves the condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal. This reaction can be carried out under various conditions, including the presence of excess dimethyl amine to suppress the formation of imidate ester . Another method involves the addition of amines to nitriles catalyzed by ytterbium amides at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzylbenzofuran-5-yl)acetamidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids, while reduction can produce benzofuran alcohols.

Scientific Research Applications

N-(2-Benzylbenzofuran-5-yl)acetamidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Benzylbenzofuran-5-yl)acetamidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to interact with tyrosine kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Benzylbenzofuran-5-yl)acetamidine stands out due to its unique combination of the benzofuran and acetamidine moieties, which may confer distinct biological activities and chemical properties

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N'-(2-benzyl-1-benzofuran-5-yl)ethanimidamide

InChI

InChI=1S/C17H16N2O/c1-12(18)19-15-7-8-17-14(10-15)11-16(20-17)9-13-5-3-2-4-6-13/h2-8,10-11H,9H2,1H3,(H2,18,19)

InChI Key

GNFQOLAPODRNNB-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC2=C(C=C1)OC(=C2)CC3=CC=CC=C3)N

Origin of Product

United States

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